3-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID
Overview
Description
3-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID is a useful research compound. Its molecular formula is C15H13BrN2O3 and its molecular weight is 349.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3-({[(2-bromophenyl)amino]carbonyl}amino)-4-methylbenzoic acid is 348.01095 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enzyme Inhibition Research
A library of novel compounds, including those structurally related to the specified chemical, was synthesized to investigate potential inhibitors for acetyl- and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases. The study identified specific inhibitors showing selectivity and potency, highlighting the compound's relevance in designing therapeutic agents for conditions like Alzheimer's disease (J. Kos et al., 2021).
Material Science and Electrochemistry
In material science, 4-Aminobenzoic acid derivatives have been explored for modifying electrodes, demonstrating the potential of such compounds in developing biosensors and electrochemical devices. Specifically, the electrooxidation process was used to graft 4-aminobenzoic acid on glassy carbon electrodes, indicating the utility of these compounds in enhancing electrochemical properties and sensor development (Guocheng Yang et al., 2006).
Pharmaceutical Synthesis
The compound's derivatives have been utilized in synthesizing key intermediates for pharmaceutical agents, such as repaglinide, an oral hypoglycemic agent. An efficient synthesis from related benzoic acid derivatives demonstrates the chemical's importance in the pharmaceutical manufacturing process, offering a cost-effective route for drug synthesis (M. Salman et al., 2002).
Advanced Chemical Synthesis
Research into the synthesis of complex molecules for various applications has also been documented. For example, chlorantraniliprole, a widely used insecticide, utilizes similar compounds as key intermediates in its synthesis. This highlights the role of such chemicals in facilitating the production of agriculturally and commercially important compounds (Chen Yi-fen et al., 2010).
Properties
IUPAC Name |
3-[(2-bromophenyl)carbamoylamino]-4-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-6-7-10(14(19)20)8-13(9)18-15(21)17-12-5-3-2-4-11(12)16/h2-8H,1H3,(H,19,20)(H2,17,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHALCHYOZOBJKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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